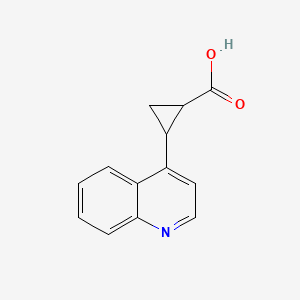

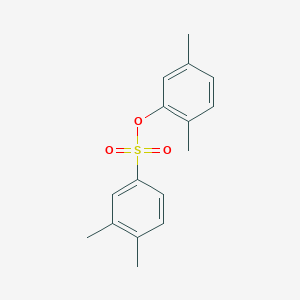

![molecular formula C14H21N7 B2356279 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1286727-17-0](/img/structure/B2356279.png)

5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

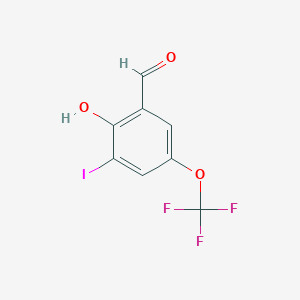

5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C14H21N7 and its molecular weight is 287.371. The purity is usually 95%.

BenchChem offers high-quality 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

LSD1 Inhibition for Cancer Therapy

This compound has been synthesized and evaluated for its inhibitory effects on LSD1 (lysine-specific demethylase 1), which is involved in cancer proliferation and migration. Studies suggest that abrogation of LSD1 may lead to inhibition of cancer growth .

Anti-Gastric Cancer Effect

Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of this compound, indicating its potential application in treating gastric malignancies .

USP28 Inhibition for Cancer Treatment

The compound has been identified as a potential inhibitor for ubiquitin-specific peptidase 28 (USP28), which is closely associated with the occurrence and development of various cancers .

Anti-Inflammatory Activity

This compound has shown potential anti-inflammatory activity, which was assessed in an animal model of delayed-type hypersensitivity. This suggests its application in reducing inflammation-related symptoms .

EGFR Inhibition

The compound has been evaluated for its inhibitory effects against EGFR (epidermal growth factor receptor), which plays a crucial role in cell growth and division, indicating its use in targeted cancer therapies .

Cytotoxic Activities Against Cancer Cell Lines

Synthesized derivatives of this compound have demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting its application in chemotherapy .

Anti-Inflammatory Effects in Cells

Novel analogs of this compound have been synthesized and assessed for their anti-inflammatory effects in cell cultures, providing insights into its potential use in treating inflammation at the cellular level .

Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as… [Prediction of Anti-proliferation Effect of [1,2,3]Triazolo4,5- d … Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly … Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1- ( (2S,5R)-5 … [Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 … [Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 … Research developments in the syntheses, anti-inflammatory activities …

Wirkmechanismus

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1 and inhibits its activity . This inhibition can lead to the suppression of cancer proliferation and migration . The compound has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .

Biochemical Pathways

The inhibition of LSD1 affects the methylation status of histones, particularly histone H3. This can lead to changes in gene expression that affect various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are directly linked to its stability in hepatocytes and whole blood . This suggests that the compound may have good oral bioavailability.

Result of Action

The inhibition of LSD1 by this compound can significantly inhibit the activity of LSD1 in cells . This can lead to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . Furthermore, the compound can also suppress the migration ability of cells .

Eigenschaften

IUPAC Name |

5-(3-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7/c1-10-5-4-8-21(9-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJYOUIZAJXUBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

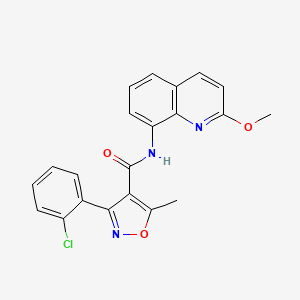

![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)

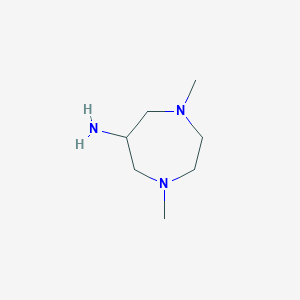

![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)

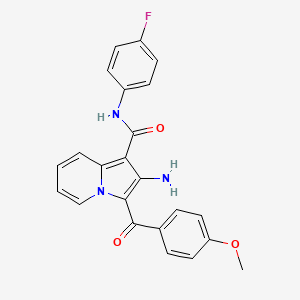

![(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2356210.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)